molecular formula C16H11ClF3NO3 B10976608 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B10976608
M. Wt: 357.71 g/mol
InChI Key: PQEREYZYBNXQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with both aromatic and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenyl chloroformate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

What sets 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C16H11ClF3NO3

Molecular Weight

357.71 g/mol

IUPAC Name

[2-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H11ClF3NO3/c1-9(22)24-14-5-3-2-4-11(14)15(23)21-13-8-10(16(18,19)20)6-7-12(13)17/h2-8H,1H3,(H,21,23)

InChI Key

PQEREYZYBNXQLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.